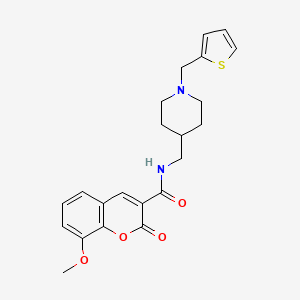
8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-Methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, also known by its CAS number 1211384-84-7, is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O4S with a molecular weight of 412.5 g/mol. The structure features a chromene core with a methoxy group at position 8, an oxo group at position 2, and a carboxamide functional group connected to a piperidine moiety substituted with a thiophene ring.
| Property | Value |
|---|---|
| CAS Number | 1211384-84-7 |
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 412.5 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, the related pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
A study demonstrated that these derivatives can enhance the efficacy of standard chemotherapy agents like doxorubicin, suggesting their potential as adjuvant therapies in cancer treatment .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar chromene derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies on related compounds indicate that they may inhibit the growth of pathogenic microorganisms through mechanisms that disrupt cellular processes.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Inhibition of Enzymatic Activity : Some studies suggest that chromene derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell cycle regulation.
Study on Anticancer Effects
In a controlled laboratory setting, a series of experiments were conducted using MCF-7 and MDA-MB-231 breast cancer cell lines treated with various concentrations of the compound. The results indicated a dose-dependent cytotoxic effect, with significant induction of apoptosis observed at higher concentrations.
Study on Antimicrobial Effects
A comparative study evaluated the antimicrobial efficacy of several chromene derivatives against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating potent antimicrobial activity.
Propiedades
IUPAC Name |
8-methoxy-2-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-6-2-4-16-12-18(22(26)28-20(16)19)21(25)23-13-15-7-9-24(10-8-15)14-17-5-3-11-29-17/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFOZPFAAOCILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














